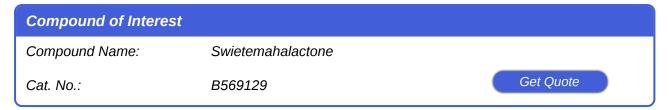


Swietemahalactone: A Comprehensive Technical Review of its Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietemahalactone, a notable limonoid derived from the seeds of the Swietenia macrophylla King, has garnered significant interest within the scientific community. As a member of the Meliaceae family, Swietenia macrophylla, commonly known as big-leaf mahogany, is a plant with a rich history in traditional medicine for treating a variety of ailments, including hypertension, diabetes, and inflammation.[1] This in-depth technical guide provides a comprehensive review of the existing literature on the biological activities of Swietemahalactone and related limonoids from its natural source. The information is presented to cater to the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying signaling pathways.

Anticancer Activity

While specific quantitative cytotoxic data for **Swietemahalactone** against a wide range of cancer cell lines remains to be extensively documented in publicly available literature, studies on limonoids isolated from Swietenia macrophylla provide strong evidence for their potent anticancer activities.

Quantitative Anticancer Data



A study on limonoids from Swietenia macrophylla demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, a specific isolated limonoid, designated L1, exhibited a half-maximal inhibitory concentration (IC50) of 55.87 µg/mL against the human colorectal cancer cell line HCT116.[2] Another investigation into the antitumor activities of limonoids from the same plant revealed that certain compounds displayed selective cytotoxicity. One such compound showed a significant cytotoxic effect against A375 human malignant melanoma cells with an IC50 value of 9.8 µM.[3]

Table 1: Cytotoxicity of Limonoids from Swietenia macrophylla against Human Cancer Cell Lines

Compound/Extract	Cancer Cell Line	IC50 Value	Reference
Limonoid L1	HCT116 (Colon Carcinoma)	55.87 μg/mL	[2]
Isolated Limonoid	A375 (Malignant Melanoma)	9.8 μΜ	[3]
Ethyl Acetate Fraction	HCT116 (Colon Carcinoma)	35.35 ± 0.50 μg/mL	[4]

Experimental Protocols: Cytotoxicity Assay

The cytotoxic activity of limonoids is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

- Cell Culture: Human cancer cell lines (e.g., HCT116, A375) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
- Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
- Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., **Swietemahalactone** or other



limonoids). A vehicle control (e.g., DMSO) and a positive control (e.g., a standard chemotherapeutic drug) are also included.

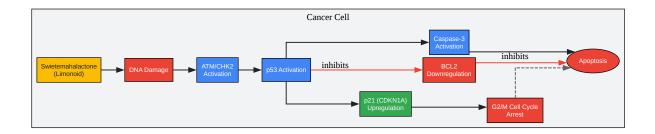
- Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
- MTT Assay: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each
 well, and the plates are incubated for another 4 hours at 37°C. The MTT is reduced by viable
 cells to form purple formazan crystals.
- Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways in Anticancer Activity

The anticancer effects of limonoids from Swietenia macrophylla are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

One study on an isolated limonoid (L1) from S. macrophylla revealed its pro-apoptotic mechanism involves the downregulation of the anti-apoptotic protein BCL2 and the upregulation of key proteins in the DNA damage response and cell cycle control, including ATM, CHK2, TP53 (p53), ARF, CDK1, and CDKN1A (p21).[2] This suggests that the compound induces DNA damage, leading to cell cycle arrest at the G2/M phase and subsequent activation of the intrinsic apoptotic pathway. The increase in CASP3 (caspase-3) further confirms the execution of apoptosis.[2]





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Anticancer signaling cascade of **Swietemahalactone**.

Anti-inflammatory Activity

Limonoids isolated from the seeds of Swietenia macrophylla have demonstrated significant anti-inflammatory properties.

Quantitative Anti-inflammatory Data

A study investigating the anti-inflammatory effects of limonoids from S. macrophylla seeds reported inhibitory activities on superoxide anion generation in fMLP-stimulated human neutrophils and nitric oxide (NO) production in LPS-stimulated murine macrophages. A newly isolated limonoid, swietemacrophin, along with other known limonoids, exhibited potent inhibition. For instance, swietemahonin E was the most effective against LPS-induced NO generation with an IC50 value of $29.70 \pm 2.11 \,\mu\text{M}$.[5]

Table 2: Anti-inflammatory Activity of Limonoids from Swietenia macrophylla



Compound	Assay	IC50 Value (μM)	Reference
Swietemacrophin	Inhibition of NO production	33.45 ± 1.88	[5]
3-O- Tigloylswietenolide	Inhibition of NO production	32.62 ± 3.27	[5]
Swietemahonin E	Inhibition of NO production	29.70 ± 2.11	[5]
Swietenine	Inhibition of NO production	36.32 ± 2.84	[5]
Humilinolide F	Inhibition of O ₂ -	27.13 ± 1.82	[6]

Experimental Protocols: Anti-inflammatory Assays

Inhibition of Nitric Oxide (NO) Production:

- Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.
- Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated for 24 hours.
- Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
- Stimulation: Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) is added to induce NO production, and the cells are incubated for another 24 hours.
- Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1naphthyl)ethylenediamine dihydrochloride).
- Absorbance Measurement: The absorbance is measured at 540 nm.



 Data Analysis: The amount of nitrite is determined from a sodium nitrite standard curve, and the percentage of inhibition is calculated.

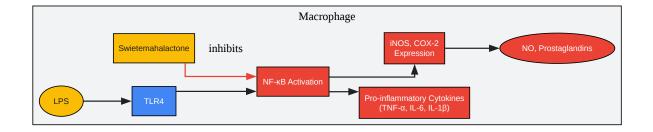
Inhibition of Superoxide Anion (O₂⁻) Generation:

- Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using dextran sedimentation and Ficoll-Paque gradient centrifugation.
- Assay: The assay is performed in a 96-well plate. Neutrophils are incubated with the test compound and ferricytochrome c.
- Stimulation: Superoxide anion generation is stimulated by adding formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP).
- Absorbance Measurement: The change in absorbance at 550 nm is measured, which corresponds to the reduction of ferricytochrome c by the superoxide anion.
- Data Analysis: The inhibitory activity is calculated based on the reduction in ferricytochrome
 c.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of these limonoids are likely mediated through the inhibition of pro-inflammatory signaling pathways. A study on swietenine, a major tetranortriterpenoid from S. macrophylla, showed that it down-regulates the production of pro-inflammatory cytokines such as IL-1 β , IFN- γ , TNF- α , and IL-6, and mediators like NF- κ B and COX-2 in LPS-stimulated RAW 264.7 cells.[7] The inhibition of the NF- κ B pathway is a key mechanism for reducing the expression of many inflammatory genes.





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Anti-inflammatory signaling cascade of **Swietemahalactone**.

Antimicrobial Activity

Extracts from Swietenia macrophylla have demonstrated broad-spectrum antimicrobial activity. While data on the isolated **Swietemahalactone** is limited, the collective evidence from various extracts suggests its potential contribution to these effects.

Quantitative Antimicrobial Data

A study on the methanolic extract of S. macrophylla seeds showed inhibitory effects against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were determined for several microorganisms. For instance, the methanolic extract of Swietenia mahagoni (a related species) seeds exhibited MIC and MBC values ranging from 25 mg/ml to 50 mg/ml against Candida albicans, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus faecalis, and Proteus mirabilis.[8] Another study on the ethanolic extract of S. macrophylla reported MIC values ranging from 31.25 to 500 μg/mL against foodborne pathogens.[9]

Table 3: Antimicrobial Activity of Swietenia species Extracts



Extract Source	Microorganism	MIC Value	Reference
S. mahagoni Methanolic Seed Extract	Candida albicans	25-50 mg/mL	[8]
S. mahagoni Methanolic Seed Extract	Staphylococcus aureus	25-50 mg/mL	[8]
S. macrophylla Ethanolic Extract	Bacillus cereus	31.25 μg/mL	[9]
S. macrophylla Ethanolic Extract	Clostridium sporogenes	31.25 μg/mL	[9]

Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial activity is typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Protocol:

- Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).
- Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
- Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.



- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
- MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the wells showing no growth is subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar.

Conclusion

Swietemahalactone, as a key constituent of Swietenia macrophylla, belongs to a class of limonoids with demonstrated potent biological activities. The existing literature strongly supports the anticancer and anti-inflammatory properties of limonoids isolated from this plant, with evidence pointing towards mechanisms involving the induction of apoptosis, cell cycle arrest, and the inhibition of key inflammatory pathways such as NF-kB. While specific quantitative data for Swietemahalactone across all biological activities are still emerging, the comprehensive data on related limonoids provide a solid foundation for its therapeutic potential. Further research focusing on the isolation and detailed biological evaluation of Swietemahalactone is warranted to fully elucidate its pharmacological profile and pave the way for its potential development as a therapeutic agent. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate and inspire future investigations in this promising area of natural product research.

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